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6-amino-4-hydroxy-2H-chromen-2-

one

Cat. No.: B2450433 Get Quote

For researchers, scientists, and drug development professionals, this guide provides a

comprehensive comparison of 6-aminocoumarin derivatives, detailing their structure-activity

relationships (SAR) across various therapeutic targets. Synthesizing recent experimental data,

this document aims to facilitate the rational design of novel and more potent 6-aminocoumarin-

based therapeutic agents.

The 6-aminocoumarin scaffold has emerged as a privileged structure in medicinal chemistry,

with its derivatives exhibiting a wide range of biological activities, including anticancer,

antimicrobial, and enzyme inhibitory properties. The versatility of the 6-amino group as a point

for chemical modification allows for the fine-tuning of the molecule's physicochemical and

pharmacological properties, leading to the development of potent and selective agents. This

guide summarizes the key SAR findings for different classes of 6-aminocoumarin derivatives,

presenting quantitative data in comparative tables, detailing experimental protocols, and

visualizing key biological pathways.

Anticancer Activity: Targeting Carbonic Anhydrases
and Inducing Apoptosis
6-Aminocoumarin derivatives have shown significant promise as anticancer agents, primarily

through the inhibition of tumor-associated carbonic anhydrase (CA) isoforms IX and XII and the
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induction of apoptosis in cancer cells.

Carbonic Anhydrase Inhibition
Several studies have focused on modifying the 6-amino group with ureido, amido, and

sulfonamido moieties to target CAs, which are crucial for tumor growth and metastasis.[1]

Structure-Activity Relationship Summary:

Ureido vs. Amido Linker: The urea linker at the 6-position generally demonstrates more

potent inhibition of hCA IX and XII compared to an amide linker.[2]

Substitution on the Aryl Ring: Disubstituted phenyl rings attached to the ureido or

sulfonamido group are often optimal for hCA IX/XII inhibition. Electron-withdrawing groups,

such as trifluoromethyl and halogens, on the phenyl ring tend to enhance inhibitory activity.

[3]

Sulfonamide Moiety: The incorporation of a sulfonamide group is a well-established strategy

for potent CA inhibition. The nature and position of substituents on the coumarin ring and the

aromatic sulfonamide part influence the inhibitory potency and selectivity.

Table 1: Inhibitory Activity (Kᵢ) of 6-Ureido/Amido/Sulfonamido-Coumarin Derivatives against

Carbonic Anhydrase Isoforms
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Compo
und ID

Scaffold R Group
hCA I
(Kᵢ, nM)

hCA II
(Kᵢ, nM)

hCA IX
(Kᵢ, nM)

hCA XII
(Kᵢ, nM)

Referen
ce

5g

6-

Ureidoco

umarin

4-Chloro-

3-

(trifluoro

methyl)p

henyl

>100,000 >100,000 14.7 10.3 [4]

5i

6-

Ureidoco

umarin

3,5-

Bis(trifluo

romethyl)

phenyl

>100,000 >100,000 24.1 5.9 [4]

5m

6-

Ureidoco

umarin

2,4-

Difluorop

henyl

>100,000 >100,000 25.6 7.2 [2]

7a

6-

Amidoco

umarin

4-Chloro-

3-

(trifluoro

methyl)p

henyl

>100,000 >100,000 82.4 95.1 [4]

2b

6-

Sulfonam

idocoum

arin

N/A >10,000 >10,000
Potent

Inhibitor

Potent

Inhibitor
[5]

Note: This table presents a selection of compounds to illustrate SAR trends. For a complete

dataset, please refer to the cited literature.

Cytotoxicity and Apoptosis Induction
Beyond enzyme inhibition, 6-aminocoumarin derivatives, particularly those hybridized with

piperazine moieties, have demonstrated significant cytotoxic effects against various cancer cell

lines.[6] The proposed mechanism often involves the induction of apoptosis.

Structure-Activity Relationship Summary:
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Piperazine Hybrids: The introduction of a piperazine ring at the 6-amino position, often with

further substitution on the piperazine nitrogen, can lead to potent anticancer activity.

Apoptosis Induction: Several coumarin derivatives have been shown to induce apoptosis

through the modulation of the Bcl-2 family of proteins (upregulation of pro-apoptotic Bax and

downregulation of anti-apoptotic Bcl-2), activation of caspases, and interference with

signaling pathways like PI3K/Akt/mTOR and MAPK.[3][7][8]

Table 2: Cytotoxic Activity (IC₅₀) of 6-Aminocoumarin-Piperazine Hybrids against Cancer Cell

Lines

Compound ID
R Group on
Piperazine

A549 (Lung
Cancer) IC₅₀
(µM)

MCF-7 (Breast
Cancer) IC₅₀
(µM)

Reference

12c Aryl Sulfonamide 0.40 0.51 [6]

10d Aryl - 2.07 [2]

12b Aryl Sulfonamide 0.858 - [2]

Note: This table presents a selection of compounds to illustrate SAR trends. For a complete

dataset, please refer to the cited literature.

Antimicrobial Activity
6-Aminocoumarin derivatives have also been explored for their potential as antimicrobial

agents against a range of pathogenic bacteria.

Structure-Activity Relationship Summary:

The antimicrobial activity of 6-aminocoumarin derivatives is highly dependent on the nature

of the substituent at the 6-amino position.

A recent study on a series of nine 6-aminocoumarins (ACM1-ACM9) revealed that specific

substitutions can lead to potent and broad-spectrum antimicrobial properties.[9]
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Table 3: Minimum Inhibitory Concentration (MIC) of 6-Aminocoumarin Derivatives against

Pathogenic Microbes

Compound ID
Aerobic
Bacteria MIC
(µg/mL)

Anaerobic
Bacteria MIC
(µg/mL)

Fungi MIC
(µg/mL)

Reference

ACM9 2 - 1.15–1.30 [9]

ACM3 - 6–9 - [9]

Note: This table presents a selection of compounds to illustrate SAR trends. For a complete

dataset, please refer to the cited literature.

Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental

findings. Below are the protocols for the key assays cited in this guide.

Carbonic Anhydrase Inhibition Assay (Stopped-Flow)
The inhibition of carbonic anhydrase activity is measured by a stopped-flow instrument,

monitoring the CA-catalyzed CO₂ hydration.

Procedure:

An Applied Photophysics stopped-flow instrument is used to assay the CA-catalyzed CO₂

hydration activity.[8]

Phenol red (at a concentration of 0.2 mM) is used as an indicator, with monitoring at an

absorbance maximum of 557 nm.[8]

The buffer used is 20 mM Hepes (pH 7.5), containing 20 mM Na₂SO₄ to maintain a constant

ionic strength.[8]

The initial rates of the CA-catalyzed CO₂ hydration reaction are followed for a period of 10–

100 seconds.[8]
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CO₂ concentrations range from 1.7 to 17 mM for the determination of kinetic parameters and

inhibition constants.[1]

Inhibitor and enzyme solutions are pre-incubated together for 15 minutes at room

temperature to allow for the formation of the enzyme-inhibitor complex.[1]

The inhibition constants (Kᵢ) are obtained by non-linear least-squares methods using

appropriate software (e.g., PRISM).[1]

Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric

assay for assessing cell metabolic activity, which is an indicator of cell viability.

Procedure:

Cells are seeded in 96-well plates at a concentration of 5 × 10⁴ cells per well in 200 µL of

culture medium.[10]

After 24 hours of incubation, the cells are treated with different concentrations of the test

compounds and incubated for another 48 hours at 37°C.[10][11]

Following the treatment period, 10 µL of MTT stock solution (5 mg/mL) is added to each well,

and the plates are incubated for an additional 4 hours.[10]

The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the

formazan crystals.[11]

The absorbance is measured at 570 nm using a microplate reader.[10]

The percentage of cell viability is calculated using the formula: (A_sample / A_control) * 100.

[10]

The IC₅₀ value is determined by a non-linear regression curve fit.[10]

Antimicrobial Susceptibility Test (Broth Microdilution
Method)
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The broth microdilution method is used to determine the minimum inhibitory concentration

(MIC) of an antimicrobial agent.

Procedure:

A serial two-fold dilution of the test compounds is prepared in a 96-well microtiter plate with

an appropriate broth medium (e.g., Mueller-Hinton Broth).

A standardized inoculum of the test microorganism (approximately 5 × 10⁵ CFU/mL) is added

to each well.

The plates are incubated at 37°C for 18-24 hours.

The MIC is determined as the lowest concentration of the compound that completely inhibits

the visible growth of the microorganism.

Visualization of Key Pathways and Workflows
Apoptosis Signaling Pathway Induced by Coumarin
Derivatives
The following diagram illustrates a simplified model of the apoptotic signaling pathway that can

be induced by certain 6-aminocoumarin derivatives, involving the modulation of Bcl-2 family

proteins and caspase activation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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